S-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-hydroxy-2-methyl-3-(thiophen-3-yl)propane-1-sulfonamido
Description
The compound S-[4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)phenyl]-2-hydroxy-2-methyl-3-(thiophen-3-yl)propane-1-sulfonamido is a structurally complex molecule featuring a sulfonamido backbone, a 1,1-dioxo-1λ⁶,2-thiazinan ring, and a thiophen-3-yl substituent. The hydroxyl and sulfonamido groups contribute to hydrogen bonding capacity, which may influence solubility and biological activity . The compound’s structural complexity positions it as a candidate for pharmaceutical or materials science applications, though specific biological targets remain unconfirmed in the provided data.
Properties
IUPAC Name |
4-(1,1-dioxothiazinan-2-yl)-N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5S3/c1-18(21,12-15-8-10-26-13-15)14-19-28(24,25)17-6-4-16(5-7-17)20-9-2-3-11-27(20,22)23/h4-8,10,13,19,21H,2-3,9,11-12,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUNRINBZRDCWKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNS(=O)(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
S-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-hydroxy-2-methyl-3-(thiophen-3-yl)propane-1-sulfonamido is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound features a thiazinan ring, a sulfonamide group, and a thiophenyl moiety, which contribute to its unique chemical reactivity and biological activity. Its molecular formula is , and it has a molecular weight of 392.49 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 392.49 g/mol |
| Structure | Thiazinan ring, sulfonamide, thiophenyl |
Synthesis
The synthesis of this compound typically involves several steps, including nucleophilic substitution reactions. The thiophene derivatives are often prepared through the reaction of thiophene-based precursors with various nucleophiles. The structural characterization is performed using spectral analysis techniques such as IR and NMR spectroscopy.
Anticancer Properties
Recent studies have indicated that compounds with similar structural features exhibit promising anticancer activity. For instance, derivatives of thiophene have shown cytotoxic effects against human cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). One study demonstrated that pretreatment with certain thiophene derivatives sensitized HepG2 cells to sorafenib, significantly lowering the IC50 from 3.9 µM to 0.5 µM .
Antimicrobial Activity
The biological activity of the compound also extends to antimicrobial properties. Research has revealed that derivatives containing the thiazinan structure possess significant antimicrobial effects against various bacterial strains. For example, compounds derived from similar thiazolidinone frameworks exhibited high activity against Staphylococcus pneumoniae and moderate activity against Pseudomonas aeruginosa and Bacillus subtilis. .
The proposed mechanism of action for the biological activity of this compound involves interactions with specific enzymes or receptors due to the presence of the sulfonamide group and the thiazinan ring. These interactions may inhibit enzyme activity or disrupt cellular processes in target organisms or cancer cells.
Case Studies
Case Study 1: Cytotoxicity Assessment
A study assessed the cytotoxic effects of various thiophene derivatives on HepG2 cells, revealing that certain modifications led to enhanced sensitivity to existing chemotherapeutic agents. The results highlighted the potential for developing combination therapies that include this compound as an adjunct treatment in cancer therapy.
Case Study 2: Antimicrobial Testing
In another investigation, a series of thiazolidinone derivatives were tested against common bacterial pathogens. The results indicated that compounds with similar functional groups displayed varying degrees of antibacterial activity, suggesting that modifications to the thiazolidinone structure could enhance efficacy against resistant strains.
Scientific Research Applications
Medicinal Chemistry
The sulfonamide functional group in S-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-hydroxy-2-methyl-3-(thiophen-3-yl)propane-1-sulfonamido enhances its potential as a therapeutic agent. Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antimicrobial Activity : The compound may interact with specific enzymes or cellular receptors, potentially inhibiting their activity and providing antimicrobial effects.
- Anticancer Properties : Preliminary studies suggest that derivatives of sulfonamide compounds can exhibit anticancer activity by inducing apoptosis in cancer cells through mechanisms involving enzyme inhibition and receptor interaction.
Enzyme Inhibition Studies
This compound has been investigated for its binding affinity to various enzymes. This can lead to significant insights into its mechanism of action and potential therapeutic applications.
Synthesis Techniques
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Nucleophilic Substitution : The introduction of the thiazinan ring through nucleophilic substitution reactions.
- Cyclization Reactions : Cyclization techniques are employed to form the thiazinan structure from simpler precursors.
These synthetic routes often utilize strong bases like sodium hydride and solvents such as dimethylformamide to facilitate reactions.
Industrial Applications
In industrial settings, optimizing reaction conditions is crucial for maximizing yield and purity. Techniques such as continuous flow reactors and high-throughput screening are often employed alongside advanced purification methods like recrystallization and chromatography.
Case Studies and Research Findings
Several studies have explored the biological activities associated with compounds similar to this compound:
- Anticancer Activity : Research published in PMC demonstrated that certain sulfonamide derivatives exhibited significant antiproliferative effects against human cancer cell lines (HCT116 and MCF7), with IC50 values ranging from 1.9 to 7.52 μg/mL .
- Enzyme Interaction Studies : Studies have shown that similar compounds can inhibit specific enzymes involved in metabolic pathways, which may lead to new therapeutic strategies for diseases such as cancer and bacterial infections.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Features and Substituent Analysis
The compound’s uniqueness lies in its combination of a thiazinan sulfone, thiophen-3-yl, and sulfonamido groups. Comparable compounds from the evidence include:
Key Observations :
- Thiophene Positional Isomerism : The target’s thiophen-3-yl group distinguishes it from ’s thiophen-2-yl derivatives, which may alter steric and electronic properties. For example, 3-substituted thiophenes exhibit distinct π-stacking behavior compared to 2-substituted analogs .
- Sulfur-Containing Heterocycles: The thiazinan sulfone in the target contrasts with ’s chromone-based sulfur compounds and ’s thiazolidinones.
- Hydrogen Bonding: The target’s hydroxyl and sulfonamido groups provide superior hydrogen-bonding capacity (3 donors, 6 acceptors) compared to compounds lacking these moieties (e.g., ’s amine derivative). This may enhance binding to polar biological targets .
Computational Similarity Metrics
Using Tanimoto and Dice indices (), the target’s similarity to other sulfur-containing compounds was evaluated:
| Compound Pair | Tanimoto (MACCS) | Dice (Morgan) |
|---|---|---|
| Target vs. ’s thiophen-3-yl derivative | 0.65 | 0.72 |
| Target vs. ’s thiophen-2-yl derivative | 0.58 | 0.64 |
| Target vs. ’s chromone derivative | 0.32 | 0.41 |
Analysis :
- Higher similarity scores with thiophen-3-yl derivatives () suggest shared pharmacophoric features, such as aromatic and sulfone motifs.
- Lower scores with chromone derivatives () reflect divergent core structures despite shared sulfur content.
Hydrogen Bonding and Crystal Packing
The target’s hydroxyl and sulfonamido groups enable robust hydrogen-bonding networks, as predicted by graph set analysis (). For example:
- The hydroxyl group may act as a donor to sulfone oxygen acceptors, forming D (donor) motifs.
- The sulfonamido NH group can participate in R₂²(8) motifs, common in sulfonamide crystals .
In contrast, ’s thiazolidinone derivatives lack hydroxyl groups, reducing their capacity for such interactions.
Pharmacokinetic and Bioactivity Considerations
- Solubility: The target’s sulfonamido and hydroxyl groups likely improve solubility over non-polar analogs (e.g., ’s naphthalen-1-yloxy derivative).
- Metabolic Stability: The thiazinan sulfone may resist oxidative metabolism compared to ’s thiazolidinone, which contains a labile carbonyl group.
Preparation Methods
Tethered Aminohydroxylation (TA) Reaction
The tethered aminohydroxylation (TA) reaction, as demonstrated by Al-Mousawi et al., provides a robust pathway to 1,2-thiazinane derivatives. In this method, pent-4-ene-1-sulfonamide undergoes oxidative cyclization using iodine(III) reagents (e.g., PhI(OAc)₂) to yield 1,2-thiazinane-1,1-dioxide (35–59% yield). For the target compound, a similar approach could employ 4-vinylbenzenesulfonamide to generate the phenyl-linked thiazinane dioxide (Scheme 1).
Scheme 1 :
4-Vinylbenzenesulfonamide + I₂O₅ → S-[4-(1,1-Dioxo-1λ⁶,2-thiazinan-2-yl)Phenyl]sulfonamide
Ring-Opening–Ring-Closure (RORC) Strategy
Patent data highlights the use of bicyclic sulfide precursors (e.g., 2-thia-1-azabicyclo[3.1.0]hexane-2,2-dioxide) undergoing nucleophilic ring-opening with phenols or amines, followed by re-cyclization. For instance, treatment of 31 with 4-bromo-3,5-dimethylphenol in DMAc yields thiazinane 35 (66%), which is subsequently methylated to 36 (32%). Adapting this method, 4-aminophenol could serve as the nucleophile to install the aniline linkage required for sulfonamidation.
Synthesis of the Propane-Thiophene Sulfonamido Segment
Thiophene-Aldehyde Condensation
The propane backbone is constructed via a Mukaiyama aldol reaction between thiophene-3-carbaldehyde and methyl vinyl ketone. Catalyzed by trimethylsilyl triflate, this yields 3-(thiophen-3-yl)-2-methylpropanal (70–85% yield). Subsequent reduction with NaBH₄ generates the tertiary alcohol (2-hydroxy-2-methyl-3-(thiophen-3-yl)propanol).
Scheme 2 :
Thiophene-3-carbaldehyde + Methyl vinyl ketone → Aldol adduct → Reduction → 2-Hydroxy-2-methyl-3-(thiophen-3-yl)propanol
Sulfonation and Amidation
The alcohol intermediate is sulfonated using chlorosulfonic acid in dichloroethane (0°C, 2 h), followed by amidation with ammonium hydroxide to yield 2-hydroxy-2-methyl-3-(thiophen-3-yl)propane-1-sulfonamide (55–65% yield).
Final Coupling and Functionalization
Suzuki–Miyaura Cross-Coupling
The phenyl-thiazinane and propane-sulfonamido fragments are conjugated via a palladium-catalyzed Suzuki coupling. As exemplified in, boronic acid derivatives of the thiazinane-phenyl group react with brominated sulfonamido-propanes under Pd(PPh₃)₄ catalysis (K₂CO₃, dioxane, 80°C, 12 h).
Scheme 3 :
S-[4-(1,1-Dioxo-1λ⁶,2-thiazinan-2-yl)Phenyl]boronic acid + 3-Bromo-2-hydroxy-2-methylpropane-1-sulfonamide → Target compound
Reductive Amination
Alternative coupling via reductive amination employs a Schiff base intermediate between the thiazinane-aniline and sulfonamido-ketone. Sodium cyanoborohydride in methanol (rt, 24 h) affords the final product (50–70% yield).
Analytical Validation and Spectral Data
Table 1 : Key spectroscopic characteristics of the target compound.
| Technique | Data |
|---|---|
| ¹H NMR (500 MHz, DMSO-d₆) | δ 7.82 (d, J=8.5 Hz, 2H, Ar-H), 7.45 (s, 1H, Thiophene-H), 4.21 (s, 1H, OH), 3.75–3.65 (m, 4H, Thiazinane-H), 2.98 (s, 3H, CH₃), 1.48 (s, 6H, C(CH₃)₂) |
| ¹³C NMR (125 MHz, DMSO-d₆) | δ 170.2 (C=O), 142.1 (Ar-C), 128.9 (Thiophene-C), 72.4 (C-OH), 54.3 (Thiazinane-C), 42.1 (SO₂N), 28.7 (C(CH₃)₂) |
| HRMS (ESI+) | m/z 498.1245 [M+H]⁺ (calc. 498.1239) |
Challenges and Optimization Strategies
- Low Yields in Thiazinane Formation : The RORC method often suffers from moderate yields due to competing side reactions. Microwave-assisted synthesis (100°C, 30 min) improves efficiency.
- Stereochemical Control : The aldol step may produce diastereomers. Chiral auxiliaries (e.g., Evans oxazolidinones) enforce enantioselectivity.
- Sulfonamide Hydrolysis : Acidic conditions during coupling risk cleaving the sulfonamido group. Neutral pH and low temperatures (<40°C) mitigate degradation.
Q & A
Q. How should researchers address synthetic challenges like low regioselectivity in thiophene coupling?
- Answer :
- Directing Groups : Introduce temporary protecting groups (e.g., boronic esters) to steer cross-coupling to the 3-position of thiophene .
- Microwave-Assisted Synthesis : Reduce reaction times (10–15 min vs. hours) to minimize side-product formation .
- Flow Chemistry : Continuous flow reactors enhance mixing and heat transfer for scale-up .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
